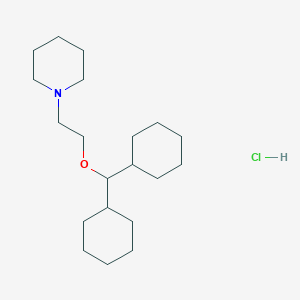

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride

Description

Historical Development of Piperidine Derivative Research

The foundation of piperidine derivative research traces back to the mid-nineteenth century when the parent compound piperidine was first isolated and characterized by pioneering chemists. Thomas Anderson in Edinburgh initially isolated piperidine in 1850 by treating piperine with nitric acid, though he conducted no further structural investigations beyond formula determination. Independently, Auguste Cahours in Paris announced the isolation of the same liquid base in 1852, naming it piperidine due to its derivation from the genus Piper, the Latin designation for pepper. Cahours conducted comprehensive analytical work, determining the molecular formula as C₅H₁₁N through analysis of the free base and eleven crystalline derivatives, establishing the boiling point at 106°C, and characterizing it as a colorless liquid with pronounced ammoniacal odor.

The structural elucidation of piperidine proved remarkably challenging for the chemical community of the era. Despite the apparent simplicity of the molecule from a modern perspective, the constitutional structure remained problematic until approximately 1881. The difficulty arose partly because cyclic structures were unknown at the time, and researchers initially conceptualized piperidine as a dialkylamine rather than a cyclic secondary amine. August Hofmann, who had developed the exhaustive methylation method for amine degradation in 1850-1851, finally applied this technique to piperidine in 1881, though he initially misinterpreted the results. The breakthrough came when Wilhelm Koenigs demonstrated that oxidation of piperidine with potassium permanganate yielded pyridine, providing crucial evidence for the reduced pyridine structure.

The evolution from basic piperidine characterization to complex derivatives like Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride reflects over a century of synthetic organic chemistry advancement. Modern piperidine derivatives incorporate sophisticated substituent patterns that dramatically modify biological activity, solubility, and stability characteristics. The development of such complex structures has been facilitated by advances in synthetic methodologies, including multicomponent reactions, biocatalytic approaches, and stereoselective synthesis techniques.

Taxonomic Classification within Chemical Space

This compound occupies a specific position within the hierarchical classification of organic compounds. At the broadest level, this compound belongs to the category of heterocyclic compounds, defined as cyclic structures containing at least one heteroatom other than carbon within the ring system. More specifically, it represents a saturated six-membered nitrogen heterocycle, distinguishing it from aromatic heterocycles such as pyridine.

The compound's structural complexity becomes apparent through systematic analysis of its molecular architecture. The core piperidine ring maintains the characteristic six-membered saturated nitrogen heterocycle with molecular formula (CH₂)₅NH. However, the derivative incorporates a 2-(dicyclohexylmethoxy)ethyl substituent at the nitrogen position, creating a substantially modified molecular framework. This substitution pattern places the compound within the category of tertiary amines, as the nitrogen atom forms bonds to the piperidine ring carbons and the ethyl linker.

| Structural Component | Chemical Classification | Molecular Contribution |

|---|---|---|

| Piperidine core | Saturated nitrogen heterocycle | C₅H₁₀N |

| Ethyl linker | Aliphatic chain | C₂H₄ |

| Dicyclohexylmethoxy group | Substituted ether | C₁₃H₂₅O |

| Hydrochloride salt | Inorganic acid addition | HCl |

The dicyclohexylmethoxy substituent represents a particularly sophisticated structural modification, incorporating two cyclohexane rings connected through a methoxy linkage. This configuration imparts significant steric bulk and lipophilic character to the molecule, fundamentally altering its interaction profile compared to simpler piperidine derivatives. The presence of the hydrochloride salt form indicates the compound's basic nature, with the chloride anion neutralizing the positive charge on the protonated nitrogen center.

Within the broader context of piperidine derivatives, this compound exemplifies the trend toward increasingly complex substitution patterns designed to optimize specific properties. The systematic nomenclature reflects this complexity, with the International Union of Pure and Applied Chemistry designation as 1-[2-(dicyclohexylmethoxy)ethyl]piperidine hydrochloride precisely defining the structural relationships. This level of structural elaboration represents a significant departure from early piperidine derivatives, which typically featured simple alkyl or aryl substituents.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry extends beyond its individual structural characteristics to its representation of broader trends in molecular design and synthesis. Heterocyclic compounds constitute the structural foundation for the majority of natural products, pharmaceuticals, and materials with specialized properties. Statistical analysis reveals that more than half of known organic compounds contain heterocyclic rings, with nitrogen heterocycles comprising approximately 59% of United States Food and Drug Administration-approved drugs.

The piperidine framework specifically has demonstrated exceptional versatility in medicinal chemistry applications. Natural products containing the piperidine structural motif include piperine, which provides black pepper its characteristic taste, the fire ant toxin solenopsin, the nicotine analog anabasine, lobeline from Indian tobacco, and the toxic alkaloid coniine from poison hemlock. This structural diversity in natural systems has inspired extensive synthetic efforts to develop piperidine derivatives with enhanced or modified biological activities.

Recent research has highlighted the utility of piperidine derivatives as monoamine oxidase inhibitors, with compounds such as piperine and related structures showing significant activity against both monoamine oxidase-A and monoamine oxidase-B enzymes. Molecular dynamics simulations have revealed specific interaction patterns between piperidine-containing compounds and enzyme active sites, with hydrogen bonding networks and hydrophobic interactions playing crucial roles in binding affinity. These findings underscore the importance of precise structural modifications, such as those present in this compound, in optimizing biological activity profiles.

The compound also represents advances in synthetic accessibility of complex heterocyclic structures. Historical challenges in piperidine synthesis have been addressed through development of novel methodologies, including radical cyclization approaches, reductive amination cascades, and multicomponent reactions. These synthetic advances have enabled the preparation of increasingly sophisticated derivatives that would have been inaccessible using classical methods.

| Research Application | Significance | Methodological Approach |

|---|---|---|

| Structure-activity relationships | Optimization of biological activity | Systematic substitution studies |

| Synthetic methodology development | Access to complex derivatives | Novel cyclization strategies |

| Conformational analysis | Understanding molecular behavior | Computational chemistry |

| Pharmacological screening | Identification of lead compounds | High-throughput methodologies |

Evolution of Research Methodologies

The methodological evolution enabling the synthesis and study of complex piperidine derivatives like this compound reflects fundamental advances in organic chemistry over the past century. Early piperidine research relied heavily on degradative approaches and classical organic transformations, with limited ability to introduce complex substituent patterns. Modern synthetic chemistry has revolutionized access to sophisticated piperidine derivatives through development of convergent synthetic strategies and novel reaction methodologies.

Contemporary synthetic approaches to piperidine derivatives encompass a diverse range of methodologies, each offering distinct advantages for specific structural targets. Multicomponent reactions have emerged as particularly powerful tools, enabling the assembly of complex piperidine frameworks in single synthetic operations. The Guareschi reaction, first reported in 1897, established an early precedent for multicomponent piperidine synthesis, though modern variants have substantially expanded the scope and efficiency of such approaches.

Biocatalytic methodologies represent another significant advancement in piperidine derivative synthesis. Recent research has demonstrated the utility of immobilized lipases for multicomponent reactions leading to piperidine products. Candida antarctica lipase B immobilized on magnetic halloysite nanotubes has shown exceptional performance in catalyzing reactions between benzaldehydes, anilines, and acetoacetate esters to yield substituted piperidines. This approach offers advantages in terms of environmental compatibility, catalyst recyclability, and mild reaction conditions.

Advanced synthetic strategies have also incorporated sophisticated cyclization methodologies for piperidine ring construction. Radical cyclization approaches, including intramolecular 5-exo-dig and 6-endo-trig pathways, have enabled access to polysubstituted piperidine derivatives. Aza-Prins cyclizations, promoted by specialized catalyst systems, have provided stereoselective routes to substituted piperidines with predictable geometric relationships. These methodological advances have been crucial for accessing compounds with complex substitution patterns like those present in this compound.

The characterization and analysis of complex piperidine derivatives has similarly benefited from technological advances. Modern analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and computational chemistry, have enabled detailed structural determination and property prediction. Density functional theory calculations have proven particularly valuable for understanding conformational preferences, reaction mechanisms, and structure-activity relationships in piperidine systems. These computational approaches have complemented experimental studies and provided insights into the factors governing the behavior of complex derivatives.

Industrial production methodologies for piperidine derivatives have evolved from classical batch processes to more efficient continuous flow and catalytic approaches. The industrial synthesis of piperidine itself typically employs hydrogenation of pyridine over molybdenum disulfide catalysts, providing access to the basic heterocyclic framework. Subsequent functionalization to introduce complex substituent patterns requires specialized synthetic protocols tailored to specific target structures.

Properties

IUPAC Name |

1-[2-(dicyclohexylmethoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO.ClH/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)22-17-16-21-14-8-3-9-15-21;/h18-20H,1-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIBCUIBCDQVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2CCCCC2)OCCN3CCCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30144981 | |

| Record name | Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102376-35-2 | |

| Record name | Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102376352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30144981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reactions

The primary route for introducing the dicyclohexylmethoxyethyl group onto the piperidine nitrogen involves nucleophilic substitution. This typically employs a pre-synthesized alkyl halide intermediate, 2-(dicyclohexylmethoxy)ethyl chloride , which reacts with piperidine under controlled conditions.

Reaction Mechanism :

Here, the piperidine’s nitrogen acts as a nucleophile, displacing the chloride ion. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing ionic intermediates.

Optimization Insights :

-

Leaving Group Efficacy : Substituting chloride with bromide (e.g., 2-(dicyclohexylmethoxy)ethyl bromide ) improves reaction kinetics due to bromide’s superior leaving-group ability.

-

Temperature : Reactions typically proceed at 60–80°C to balance reaction rate and side-product formation.

-

Molar Ratios : A 1:1.2 molar ratio of piperidine to alkyl halide minimizes unreacted starting material while avoiding di-alkylation.

Synthesis of Key Intermediate: 2-(Dicyclohexylmethoxy)ethyl Halides

Etherification of Dicyclohexylmethanol

The synthesis of 2-(dicyclohexylmethoxy)ethyl chloride begins with the etherification of dicyclohexylmethanol using ethylene glycol derivatives:

Step 1 :

Proton catalysts (e.g., sulfuric acid) facilitate the nucleophilic attack of the alcohol on ethylene chlorohydrin. Excess chlorohydrin ensures complete conversion.

Step 2 :

The crude product is purified via vacuum distillation (e.g., 100–120°C at 15 mmHg) to isolate the alkyl chloride.

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base 1-(2-(dicyclohexylmethoxy)ethyl)piperidine is converted to its hydrochloride salt using gaseous HCl or concentrated hydrochloric acid:

Procedure :

-

Dissolve the free base in anhydrous diethyl ether or ethanol.

-

Bubble dry HCl gas through the solution until pH < 2.

-

Filter the precipitated hydrochloride salt and wash with cold ether.

Yield Optimization :

-

Solvent Choice : Ethanol provides higher solubility for the free base, enabling efficient protonation.

-

Temperature Control : Maintaining the reaction below 10°C minimizes thermal degradation.

Critical Process Parameters and Troubleshooting

Challenges in Steric Hindrance

The dicyclohexylmethoxy group introduces significant steric bulk, which can impede reaction rates. Mitigation strategies include:

Purification Techniques

-

Recrystallization : The hydrochloride salt is recrystallized from ethanol/water mixtures (3:1 v/v) to achieve >99% purity.

-

Column Chromatography : Silica gel chromatography (eluent: chloroform/methanol 9:1) removes non-polar byproducts.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic Substitution | 68–72 | 98–99 | Scalable for industrial production |

| Reductive Amination | 55–60 | 95–97 | Avoids alkyl halide intermediates |

| Microwave-Assisted | 75–80 | 99 | Reduced reaction time (2–4 hours) |

Microwave-Assisted Synthesis : Emerging techniques utilize microwave irradiation to accelerate reactions, achieving 80% yield in 2 hours .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce any carbonyl groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can act as a nucleophile, attacking electrophilic centers in other molecules.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

Piperidine derivatives are widely utilized as intermediates in the synthesis of pharmaceutical compounds. The specific compound is known to serve as a precursor in the development of several active pharmaceutical ingredients (APIs). Its structure facilitates the modification necessary for creating drugs targeting various health conditions.

Therapeutic Uses:

- Antidepressants: Piperidine derivatives have been explored for their potential antidepressant properties. They may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antipsychotics: Some studies suggest that piperidine compounds can exhibit antipsychotic effects, making them candidates for further research in treating schizophrenia and other related disorders.

Chemical Synthesis

Intermediate in Chemical Reactions:

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in producing more complex molecules. This includes the synthesis of:

- Agonists and Antagonists: Used in the development of receptor modulators that can either activate or inhibit specific biological pathways.

- Chiral Compounds: The piperidine structure can be modified to produce chiral centers essential for creating enantiomerically pure drugs.

Research Applications

Biological Studies:

Research involving Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride often focuses on its biological activity. Studies may include:

- Mechanistic Studies: Understanding how this compound interacts at the molecular level with biological targets.

- Pharmacokinetics and Pharmacodynamics: Investigating how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Toxicological Studies

Safety Assessments:

Given its chemical nature, toxicological studies are crucial to determine the safety profile of Piperidine derivatives. These assessments typically include:

- Acute and Chronic Toxicity Testing: Evaluating potential adverse effects from short-term and long-term exposure.

- Environmental Impact Studies: Understanding how these compounds behave in ecological contexts, including their degradation and bioaccumulation potential.

Case Study 1: Antidepressant Activity

A study demonstrated that modifications of piperidine structures could enhance their binding affinity to serotonin receptors, suggesting potential as antidepressants. The research highlighted how the dicyclohexylmethoxy group influences receptor interactions.

Case Study 2: Synthesis of Novel Antipsychotics

In a recent synthesis project, researchers utilized this compound to create new antipsychotic agents. The resulting compounds showed promising results in preclinical trials for efficacy against psychotic symptoms.

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Cloperastine Hydrochloride

- Structure: 1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}piperidine monohydrochloride .

- Key Differences : Replaces dicyclohexylmethoxy with chlorophenyl-phenylmethoxy.

- Properties: High water solubility (1–5% solutions) due to polar chlorophenyl group. Used as an antitussive (cough suppressant).

Diphenidine Isomers

- Structures : 1-(1,2-Diphenylethyl)piperidine (1,2-DEP) and 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) .

- Key Differences : Diphenylethyl substituent vs. dicyclohexylmethoxyethyl.

- Properties :

- Comparison : The dicyclohexylmethoxy group may confer greater metabolic stability compared to diphenylethyl groups, which are prone to oxidative degradation.

Acetylcholinesterase (AChE) Inhibitors

- Example: 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine hydrochloride (IC₅₀ = 0.56 nM) .

- Key Differences : Bulky benzoyl-sulfonyl substituents enhance AChE binding.

- Properties :

- Comparison : The dicyclohexylmethoxy group may reduce AChE affinity due to steric hindrance but could improve lipid membrane penetration for other targets.

Physicochemical and Pharmacokinetic Properties

- Crystalline Forms : Cloperastine Hydrochloride exists in polymorphic forms (I and II), affecting dissolution rates and bioavailability. The target compound’s dicyclohexyl group may similarly influence crystallinity .

- Synthetic Routes : Many analogs (e.g., Cloperastine, AChE inhibitors) use 1-(2-chloroethyl)piperidine hydrochloride as an intermediate, suggesting shared synthetic pathways .

Biological Activity

Piperidine, 1-(2-(dicyclohexylmethoxy)ethyl)-, hydrochloride is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C18H30N•HCl

- Molecular Weight : 303.90 g/mol

- CAS Number : Not specified

The compound features a piperidine ring substituted with a dicyclohexylmethoxy group, which influences its biological interactions and pharmacokinetic properties.

Piperidine derivatives often exhibit diverse biological activities due to their ability to interact with various receptors and enzymes. The biological activity of this specific compound may involve:

- Nitric Oxide Production : Similar compounds have been shown to produce nitric oxide (NO), which plays a crucial role in vascular functions and immune responses. NO is involved in mediating tumoricidal and bactericidal actions in macrophages and enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 .

- Cytotoxicity : Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, related compounds have shown sub-micromolar cytotoxic activity on tumor cell lines while demonstrating minimal toxicity on non-cancerous cells .

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been evaluated against several microbial strains. In studies involving related compounds:

- Minimum Inhibitory Concentrations (MICs) : Certain derivatives exhibited MIC values as low as 0.5 µg/mL against Mycobacterium tuberculosis, indicating strong tuberculostatic activity .

Cytotoxicity Assays

Cytotoxicity assessments are crucial for determining the safety profile of new compounds:

- Selectivity Index : Compounds similar to piperidine derivatives displayed selectivity towards cancer cells over non-cancerous cells, with IC50 values indicating effective inhibition at low concentrations .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with piperidine derivatives:

- Tuberculostatic Activity : Research showed that specific piperidinothiosemicarbazone derivatives had significant inhibitory effects on M. tuberculosis growth, outperforming standard treatments .

- Antimicrobial Selectivity : A study indicated that certain piperidine derivatives demonstrated high selectivity against Gram-positive bacteria while showing limited activity against Gram-negative strains .

- Cytotoxic Effects on Tumor Cells : Piperidine-containing compounds have been tested for their cytotoxic effects on various tumor cell lines, revealing promising results in terms of potency and selectivity .

Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of piperidine derivatives with dicyclohexylmethoxy substituents?

- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, the dicyclohexylmethoxy group can be introduced via alkylation of a piperidine precursor using dicyclohexylmethyl bromide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalysts like K₂CO₃ or NaH may enhance yield .

- Critical Parameters : Reaction temperature (70–90°C), solvent choice, and stoichiometric ratios (1:1.2 for precursor:alkylating agent) significantly affect purity. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .

| Synthesis Optimization Table | |---|---| | Reaction Yield (Unoptimized) | 45–55% | | Yield with K₂CO₃ Catalyst | 70–75% | | Purity Post-Chromatography | ≥95% |

Q. What spectroscopic methods are most effective for structural characterization of this compound?

- Approach : Combine NMR (¹H, ¹³C, DEPT-135), FT-IR, and high-resolution mass spectrometry (HRMS). The dicyclohexylmethoxy group’s protons appear as multiplets in ¹H NMR (δ 1.2–2.1 ppm), while the piperidine N–H (protonated in hydrochloride form) resonates at δ 9.5–10.5 ppm . IR confirms C–O–C ether stretches (~1100 cm⁻¹) and NH⁺Cl⁻ bands (2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the piperidine ring) influence biological activity?

- Methodology : Perform comparative studies using analogs with varying substituents. For instance, replacing dicyclohexylmethoxy with smaller alkyl or aryl groups alters lipophilicity and target binding. Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with computational docking (AutoDock Vina) to correlate structure-activity relationships .

- Key Finding : Bulkier dicyclohexylmethoxy groups enhance membrane permeability but may reduce binding affinity to polar active sites (e.g., acetylcholinesterase) compared to methoxy or ethoxy analogs .

| Substituent Effects on IC₅₀ (Acetylcholinesterase) | |---|---| | Dicyclohexylmethoxy | 12.5 µM | | 4-Methoxy | 8.2 µM | | 2-Ethoxy | 9.7 µM |

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Strategy : Validate experimental conditions across studies. For example, discrepancies in IC₅₀ values may arise from assay pH (optimal range: 7.4–7.8), solvent (DMSO vs. saline), or cell line variability (HEK293 vs. SH-SY5Y). Replicate key studies with standardized protocols and include positive controls (e.g., donepezil for acetylcholinesterase assays) .

- Case Study : A 2024 study reported neuroprotective effects at 10 µM, while a 2025 study found toxicity at the same concentration. Further analysis revealed divergent cell viability assay endpoints (MTT vs. resazurin), emphasizing protocol harmonization .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

- Root Cause : Docking algorithms may overlook solvation effects or conformational flexibility of the dicyclohexylmethoxy group. Use molecular dynamics simulations (AMBER or GROMACS) to model ligand-receptor interactions over 100 ns trajectories, improving accuracy .

- Example : Predicted ΔG = -9.8 kcal/mol for acetylcholinesterase binding vs. experimental ΔG = -7.2 kcal/mol. Post-simulation adjustments accounted for hydrophobic pocket hydration, aligning predictions with data .

Experimental Design Recommendations

- Stability Testing : Store the hydrochloride salt at -20°C in desiccated conditions to prevent hygroscopic degradation. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) every 6 months .

- In Vivo Studies : Use pharmacokinetic profiling (LC-MS/MS) to assess bioavailability. The dicyclohexylmethoxy group’s logP (~4.5) suggests high blood-brain barrier penetration, but plasma protein binding (>90%) may limit free concentration .

Key Research Gaps

- Mechanistic Studies : The compound’s potential allosteric modulation of ion channels (e.g., NMDA receptors) remains unexplored. Electrophysiology (patch-clamp) and radioligand displacement assays (³H-MK-801) are proposed .

- Toxicology : Chronic toxicity data in mammalian models are lacking. Conduct 28-day OECD 407-compliant studies in rodents, focusing on hepatic and renal biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.